ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate

Description

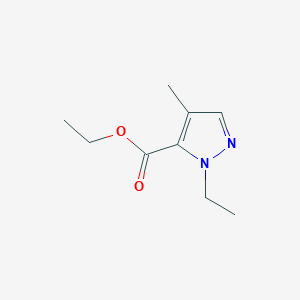

Ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The structure includes an ethyl ester group at position 5, an ethyl substituent at position 1, and a methyl group at position 4 of the pyrazole ring (Fig. 1). Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity .

Pyrazole carboxylates often serve as intermediates in drug development. For example, ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate () demonstrates the structural framework common to bioactive pyrazoles, which are frequently modified to enhance solubility, stability, or target specificity.

Properties

IUPAC Name |

ethyl 2-ethyl-4-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-11-8(7(3)6-10-11)9(12)13-5-2/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOQXHDAYMHVSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Ethyl Hydrazine with 1,3-Diketones

The most direct route to ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate involves cyclocondensation of ethyl hydrazine with a suitably substituted 1,3-diketone. This method capitalizes on the inherent reactivity of diketones to form the pyrazole ring, with substituents pre-positioned for regioselective incorporation.

Reaction Mechanism and Conditions

Ethyl hydrazine (NH2-NH-C2H5) reacts with ethyl 3-oxobutanoate (ethyl acetoacetate) under acidic or basic conditions to form the pyrazole ring. The diketone’s carbonyl groups undergo nucleophilic attack by the hydrazine’s amine groups, followed by dehydration to yield the heterocyclic structure. Key steps include:

- Formation of the hydrazone intermediate : The primary amine of ethyl hydrazine attacks the β-keto carbonyl of ethyl acetoacetate.

- Cyclization : Intramolecular attack by the secondary amine results in ring closure.

- Aromatization : Elimination of water produces the aromatic pyrazole core.

Reaction conditions typically involve refluxing in ethanol or methanol with catalytic acetic acid or p-toluenesulfonic acid (PTSA). Yields range from 60% to 85%, depending on the purity of starting materials and reaction time.

Optimization Strategies

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may require higher temperatures.

- Catalysis : Lewis acids such as ZnCl2 improve cyclization efficiency by stabilizing intermediates.

- Temperature Control : Maintaining temperatures between 80–100°C minimizes side products like open-chain hydrazides.

Alkylation of Pre-Formed Pyrazole Intermediates

An alternative approach involves synthesizing a 1H-pyrazole intermediate followed by N-alkylation to introduce the ethyl group at the 1-position. This two-step method offers flexibility in tailoring substitution patterns.

Synthesis of Ethyl 4-Methyl-1H-Pyrazole-5-Carboxylate

The unsubstituted 1H-pyrazole precursor is prepared via cyclocondensation of hydrazine hydrate with ethyl acetoacetate. This reaction proceeds similarly to Section 1.1 but without ethyl hydrazine, yielding a pyrazole with a hydrogen atom at the 1-position.

N-Ethylation Using Diethyl Carbonate

Building on methodologies from patent literature, the 1H-pyrazole intermediate undergoes alkylation with diethyl carbonate (DEC) in the presence of a base:

Reaction Scheme :

$$

\text{Ethyl 4-methyl-1H-pyrazole-5-carboxylate} + \text{Diethyl carbonate} \xrightarrow{\text{Base}} \text{this compound}

$$

Conditions :

- Base : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in diethylene glycol dimethyl ether.

- Temperature : 100–120°C for 8–12 hours.

- Yield : 70–90% after purification by distillation or column chromatography.

Regioselectivity Considerations

Alkylation at the pyrazole’s 1-position is favored due to the lower steric hindrance and higher nucleophilicity of the N1 atom compared to N2. Bulky bases like K2CO3 further enhance selectivity by deprotonating the more accessible nitrogen.

Comparative Analysis of Methods

| Method | Starting Materials | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | Ethyl hydrazine, ethyl acetoacetate | 60–85% | Single-step, high regioselectivity | Requires hazardous ethyl hydrazine |

| N-Alkylation | 1H-pyrazole, diethyl carbonate | 70–90% | Flexible, uses stable intermediates | Two-step process, higher cost |

| One-Pot Synthesis | Arenes, carboxylic acids | ~50%* | Scalable, avoids pre-formed diketones | Optimized for specific substituents |

Industrial-Scale Production Considerations

For commercial manufacturing, the N-alkylation method (Section 2.2) is preferred due to:

- Safety : Avoids handling ethyl hydrazine, which is toxic and flammable.

- Cost-Effectiveness : Diethyl carbonate is cheaper and more readily available than specialized hydrazines.

- Process Control : Stepwise synthesis allows for intermediate quality checks, ensuring higher final product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate undergoes various types of reactions, including:

Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of pyrazole oxides.

Substitution: Substitution reactions often occur at the nitrogen atoms or the ethyl and methyl groups, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents include transition-metal catalysts, alkyl halides, and strong oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or chloroform .

Major Products

Major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .

Scientific Research Applications

Ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.

Medicine: This compound is used in the development of pharmaceuticals due to its potential therapeutic effects.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate involves its interaction with molecular targets and pathways. Pyrazoles often exhibit tautomerism, which can influence their reactivity and biological activities . The compound may act on specific enzymes or receptors, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Key Observations:

- Ester Group Position : The target compound’s ester group at position 5 is conserved in analogues like ethyl 5-azido-1H-pyrazole-4-carboxylate , while others (e.g., ) place the ester at position 3.

- Substituent Impact: Electron-withdrawing groups (e.g., cyano in ) enhance electrophilicity, whereas amino groups () increase nucleophilicity, affecting reactivity in downstream syntheses.

- Bioactivity : Sulfonyl and phenyl substituents () improve crystallinity and stability, making such derivatives suitable for X-ray studies .

Physicochemical Properties

Comparative data for select compounds:

Key Observations:

- The azide group in ’s compound introduces a strong IR absorption at 2121 cm⁻¹, absent in the target compound.

- Cyano-substituted derivatives () exhibit higher molecular weights and distinct spectroscopic profiles.

Pharmacological and Industrial Relevance

- Analgesic/Anti-inflammatory Activity : 5-Substituted pyrazole carboxylates () show reduced ulcerogenic effects compared to traditional NSAIDs, highlighting the role of substituents in toxicity modulation.

- Agrochemical Use: Amino and chloro substituents () enhance herbicidal and fungicidal properties.

Biological Activity

Ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole class, which has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, are recognized for their significant pharmacological properties, which include:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antifungal Properties : Inhibition of fungal growth.

- Anti-inflammatory Effects : Reduction of inflammation markers.

- Anticancer Potential : Induction of apoptosis in cancer cells.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The compound exhibits tautomerism, influencing its reactivity and biological effects.

Target Enzymes and Pathways

Research indicates that pyrazole derivatives can inhibit key enzymes involved in various biochemical pathways, including:

- Cyclooxygenase (COX) : Involved in inflammation.

- Aurora Kinase : Associated with cancer cell proliferation.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds.

Case Study 1: Anticancer Activity

A study conducted by Wei et al. evaluated the anticancer potential of this compound derivatives against A549 lung cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of 26 µM, indicating its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of pyrazole derivatives, this compound was shown to significantly reduce nitric oxide (NO) production in RAW 264.7 macrophages, highlighting its role in modulating inflammatory responses.

Q & A

Q. What are the common synthetic routes for ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions starting from ethyl acetoacetate derivatives and hydrazines. Key steps include:

- Reagent Selection : Use of formylating agents (e.g., formic acid) and catalysts (e.g., palladium on carbon) under reflux conditions .

- Solvent Systems : Polar aprotic solvents like DMF or ethanol improve reaction efficiency .

- Optimization : Continuous flow reactors enhance scalability and purity in industrial settings .

- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress and verifying product identity .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Structural confirmation requires a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR identify substituent positions and ester group integrity (e.g., ethyl ester protons at δ 4.1–4.3 ppm and methyl groups at δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+1] peak at m/z 211.1) .

- Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm confirm the ester carbonyl group .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

- Antimicrobial Activity : Disk diffusion or microdilution assays against Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or acetylcholinesterase (AChE) to assess anti-inflammatory or neuroprotective potential .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC values .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of pyrazole derivatives like this compound?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict viable pathways .

- Machine Learning : Training models on existing reaction datasets to predict optimal conditions (e.g., temperature, solvent ratios) .

- Automated Systems : Robotic platforms integrate computational predictions with high-throughput experimentation to accelerate discovery .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in pyrazole-based analogs?

Methodological Answer:

- Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at positions 1, 4, and 5 of the pyrazole ring to modulate bioactivity .

- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with biological endpoints .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-2 or bacterial efflux pumps) to prioritize synthetic targets .

Q. How can reaction mechanisms for pyrazole ester transformations be elucidated?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., temperature, pH) to infer mechanisms .

- Isotope Labeling : Use O-labeled water or C-labeled reagents to track atom migration during ester hydrolysis or substitution .

- Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates via column chromatography for characterization .

Q. What methodologies assess the stability and degradation pathways of this compound under storage?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks .

- HPLC Monitoring : Quantify degradation products (e.g., hydrolyzed carboxylic acid) over time .

- Mass Balance Studies : Combine LC-MS and NMR to identify major degradation pathways (e.g., ester hydrolysis or oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.